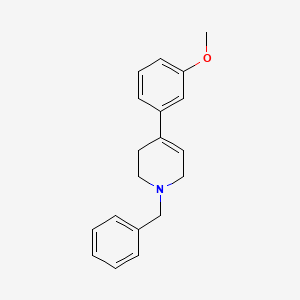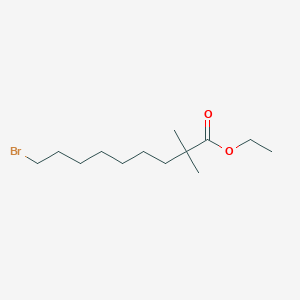
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
Overview
Description
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is a chemical compound. It contains a total of 40 bonds; 15 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a total of 40 bonds; 15 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Scientific Research Applications
Peroxidase Inhibition
9-(3,4-Dimethyl-5-pentyl-furan-2-yl) nonanoic acid and its derivatives have been investigated for their ability to inhibit horseradish peroxidase, an enzyme involved in oxidative stress responses. These compounds, including those structurally related to nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester, demonstrate competitive inhibition, highlighting their potential in studying oxidative processes and possibly in developing antioxidant therapies (Fuchs & Spiteller, 1999).
Synthesis of Heterocyclic Compounds
Ethyl cyanoacetate dimer undergoes bromination to afford bromo derivatives that can react to produce highly substituted furan, thiophene, pyrrole, and 2-aminothiazole derivatives. Such chemical transformations, where bromo-nonanoic acid derivatives could potentially participate, are crucial for synthesizing compounds with significant pharmacological activities (Metwally, 2007).
Mass Spectrometry and Analysis
The mass spectrometry of high molecular weight aliphatic acids, including nonanoic acid and its methyl esters, offers quantitative methods for analyzing mixtures. This research provides essential insights into the analytical chemistry field, where derivatives of nonanoic acid, such as the 9-bromo-2,2-dimethyl-, ethyl ester, could be analyzed for various applications (Trent, Miller, & Brown, 1961).
Biotransformation to Azelaic Acid
Nonanoic acid and its derivatives are key intermediates in producing azelaic acid, a compound with multiple applications in the plastic and cosmetic industries. Through biotransformation processes, such as those involving Candida tropicalis, nonanoic acid and its esters can be converted directly to azelaic acid, showcasing the potential of nonanoic acid derivatives in sustainable industrial processes (Kim et al., 2019).
Esterification and Transesterification Reactions
The esterification and transesterification reactions involving nonanoic acid are critical for producing lubricants and solvents. These reactions, facilitated by either homogeneous or heterogeneous catalysts, offer insights into designing industrial reactors and developing new synthetic routes for ester production, where derivatives like the 9-bromo-2,2-dimethyl-, ethyl ester could find applications (Russo et al., 2020).
properties
IUPAC Name |
ethyl 9-bromo-2,2-dimethylnonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-4-16-12(15)13(2,3)10-8-6-5-7-9-11-14/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPGPPDONOBYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463860 | |
| Record name | Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123469-90-9 | |
| Record name | Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


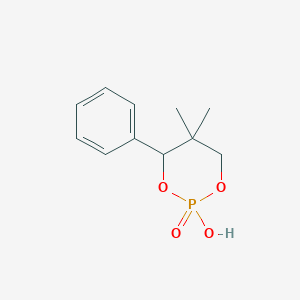
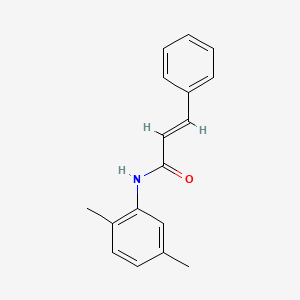
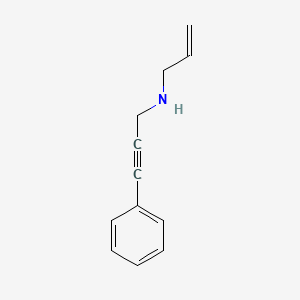
![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)





